molecular formula C21H18ClN5O3S B2898752 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850242-37-4

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2898752
CAS No.: 850242-37-4
M. Wt: 455.92
InChI Key: PDUHOTPQXULJNB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications. The molecule features:

  • A 1-(4-chlorophenyl) group at the pyrazolo[3,4-d]pyrimidine core.
  • A thioacetamide linker at position 4, connecting the core to an N-(2,4-dimethoxyphenyl) substituent.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHOTPQXULJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H19ClN4O2S
  • Molecular Weight: 378.89 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thio group suggests potential covalent interactions with nucleophilic residues in proteins, while the pyrazolo[3,4-d]pyrimidine core may modulate enzyme activity or receptor binding.

Potential Targets:

  • Enzymes: The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptors: It might interact with specific receptors that mediate cellular responses in various biological systems.

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing tumor growth through modulation of signaling pathways such as NF-kB and MAPK .

Anti-inflammatory Effects

Research indicates that compounds within this class can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For example, derivatives have been shown to attenuate nitric oxide production and inhibit the activation of microglial cells in neuroinflammation models . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Case Studies and Research Findings

StudyFindings
Investigated the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines on microglial activation.Demonstrated that these compounds can significantly reduce inflammatory markers in vitro.
Evaluated anticancer activity against various cancer cell lines.Found that certain derivatives induce apoptosis and inhibit cell growth effectively.
Explored enzyme inhibition properties related to acetylcholinesterase and urease.Highlighted strong inhibitory activity against these enzymes, suggesting potential for treating related diseases.

Pharmacological Applications

The diverse biological activities exhibited by this compound suggest several pharmacological applications:

  • Cancer Therapy: As an anticancer agent targeting specific pathways.
  • Neuroprotection: Potential use in neurodegenerative conditions due to anti-inflammatory properties.
  • Enzyme Inhibition: Useful in treating conditions related to acetylcholinesterase and urease inhibition.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / Identifier Core Structure Substituents at Key Positions Biological Activity / Notes Reference
Target Compound : 2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine - 1-(4-Chlorophenyl)
- 4-thioacetamide linked to 2,4-dimethoxyphenyl
Likely kinase inhibitor (inferred from analogs); synthesis via cyclization and alkylation
Compound 18 () Pyrimidin-4(3H)-one - 3-(2,4-Dimethoxyphenyl)
- Thioacetamide linked to 6-(trifluoromethyl)benzo[d]thiazol-2-yl
CK1-specific inhibitor; IC₅₀ values in nanomolar range
Epirimil () Pyrimidin-4(1H)-one - 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl
- Thioacetamide linked to 3,4-dimethoxyphenyl
Anticonvulsant; in silico and in vivo efficacy against seizure models
Compound 893936-47-5 () Pyrazolo[3,4-d]pyrimidine - 1-(4-Fluorophenyl)
- Thioacetamide linked to 4-(trifluoromethoxy)phenyl
Unspecified activity; higher polarity due to trifluoromethoxy group
Example 41 () Pyrazolo[3,4-d]pyrimidin-4-amine - 3-(Methylthio)
- Chromen-4-one substituent
Anticancer candidate; molecular docking suggests kinase affinity
Compound 2p () Pyrazolo[3,4-d]pyrimidine - 1-(Prop-2-yn-1-yl)
- Thio-linked benzo[d]oxazole
Probe for click chemistry; 60% yield

Structural and Functional Insights

Substituent Effects on Activity
  • Aromatic Substituents :
    • The 4-chlorophenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl () but may reduce metabolic stability due to halogenated aryl groups .
    • 2,4-Dimethoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (Epirimil): Positional isomerism impacts electronic distribution and binding pocket interactions, as seen in Epirimil’s anticonvulsant efficacy .
Linker Modifications
  • Thioacetamide vs. Oxoacetamide : The thioether linkage in the target compound may improve resistance to enzymatic cleavage compared to oxygen-containing analogs (e.g., ’s CK1 inhibitor) .
Core Variations
  • Pyrazolo[3,4-d]pyrimidine vs.

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